molecular formula C11H10ClFN2O B2614970 [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol CAS No. 926210-77-7

[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B2614970
CAS No.: 926210-77-7
M. Wt: 240.66
InChI Key: KGJYFPMLDRHLEK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the complete substitution pattern of the pyrazole ring system. The molecular formula C₁₁H₁₀ClFN₂O reflects the presence of eleven carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 240.66 grams per mole. The compound is also catalogued under Chemical Abstracts Service registry number 926210-77-7, providing a unique identifier for database searches and regulatory documentation.

The InChI (International Chemical Identifier) string for this compound is 1S/C11H10ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-8(13)3-5-9/h2-5,16H,6H2,1H3, which provides a machine-readable representation of the molecular structure. The corresponding InChI key KGJYFPMLDRHLEK-UHFFFAOYSA-N serves as a shortened version of the full InChI string for rapid database searching and structure verification. The structural formula reveals a five-membered pyrazole ring as the central heterocyclic core, with the hydroxymethyl group (-CH₂OH) attached at position 4, creating a primary alcohol functionality that significantly influences the compound's physical and chemical properties.

Table 1: Fundamental Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₀ClFN₂O
Molecular Weight 240.66 g/mol
CAS Registry Number 926210-77-7
Predicted Boiling Point 372.8±42.0 °C
Predicted Density 1.36±0.1 g/cm³
Predicted pKa 13.31±0.10
Physical Form Powder

Crystallographic Structure Determination

Crystallographic analysis of pyrazole derivatives has revealed important structural features that provide insights into the solid-state organization of this compound. Crystal structure determination involves the systematic arrangement of atoms, ions, or molecules in crystalline materials, where ordered structures occur from the intrinsic nature of constituent particles to form symmetric patterns that repeat along the principal directions of three-dimensional space. The unit cell completely reflects the symmetry and structure of the entire crystal, which is built up by repetitive translation of the unit cell along its principal axes.

Related pyrazole compounds have demonstrated specific crystallographic characteristics that likely apply to this compound. For instance, crystal structures of similar pyrazole derivatives show that atoms of pyrazole rings and connecting groups are essentially coplanar, with root mean square deviations typically ranging from 0.054 to 0.025 angstroms. The crystal structures are frequently stabilized by weak intermolecular π-π interactions, with centroid-to-centroid distances between aromatic rings typically ranging from 3.6179 to 3.5119 angstroms. These intermolecular interactions play a crucial role in determining the packing arrangements and overall stability of the crystalline form.

The presence of both chlorine and fluorine substituents in this compound introduces additional intermolecular contacts that influence crystal packing. Chlorine atoms can participate in halogen-π interactions, as observed in related structures where C-Cl⋯π contacts occur with distances around 3.5119 angstroms and angles at chlorine of approximately 139.30 degrees. The fluorine atom on the phenyl ring may contribute to additional weak interactions, including hydrogen bonding with the hydroxyl group of the methanol substituent. The crystal structure is expected to be further stabilized by intermolecular hydrogen bonds involving the hydroxyl group, creating extended networks that enhance the overall structural integrity of the solid form.

Conformational Analysis via Computational Modeling

Computational chemistry has become indispensable in elucidating the structural and functional properties of pyrazole derivatives, providing valuable insights into their molecular behavior and conformational preferences. Molecular modeling techniques, including quantum mechanical calculations and molecular dynamics simulations, offer detailed insights into the electronic structure and conformational space of pyrazole compounds. Density functional theory calculations, particularly using the B3LYP functional with 6-311++G(d,p) basis sets, have proven effective for determining optimal geometries and electronic properties of substituted pyrazoles.

The conformational analysis of this compound reveals several important structural features. The pyrazole ring system maintains planarity due to its aromatic character, with the hydroxymethyl substituent at position 4 likely adopting conformations that minimize steric interactions with neighboring substituents. The 4-fluorophenyl group at position 1 of the pyrazole ring forms dihedral angles with the pyrazole plane that are influenced by electronic and steric factors. Similar compounds show dihedral angles ranging from 18.08 to 86.26 degrees between pyrazole rings and attached phenyl groups.

Computational studies on related pyrazole derivatives have revealed that substituent effects significantly influence conformational preferences. Electron-donating groups, such as the methyl substituent at position 3, tend to stabilize certain tautomeric forms and conformations. The chlorine atom at position 5 acts as an electron-withdrawing group, creating an electronic asymmetry that affects the overall charge distribution and conformational stability. Molecular dynamics simulations using AMBER force fields have demonstrated that pyrazole derivatives exhibit relatively stable conformations with limited flexibility around the ring system, while substituents may show greater conformational freedom. The presence of the hydroxyl group introduces hydrogen bonding capabilities that can influence both intramolecular and intermolecular interactions, potentially affecting the preferred conformations in different environments.

Comparative Structural Analysis with Related Pyrazole Derivatives

Comparative structural analysis with related pyrazole derivatives reveals important patterns and relationships that enhance understanding of this compound. The pyrazole ring system exhibits characteristic features that are conserved across different substitution patterns, including the five-membered aromatic ring structure containing two vicinal nitrogen atoms. The acidic pyrrole-like nitrogen and basic pyridine-like nitrogen create amphoteric properties that influence molecular interactions and chemical reactivity. Substitutions on the ring significantly modulate these properties, with electron-donating groups increasing the acidity of the pyrrole-like nitrogen-hydrogen group and electron-withdrawing groups affecting the basicity of the pyridine-like nitrogen.

Structural comparisons with compounds such as (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol demonstrate the influence of fluorine substitution on the phenyl ring. The presence of fluorine at the para position of the phenyl substituent introduces additional electronic effects that differentiate this compound from its non-fluorinated analogue. The molecular weight difference between these compounds (240.66 vs 222.67 g/mol) reflects the atomic mass contribution of fluorine versus hydrogen substitution. Similarly, comparisons with [1-(4-fluorophenyl)-1H-pyrazol-3-yl]methanol reveal the importance of substituent positioning and the presence of the chlorine and methyl groups in determining overall molecular properties.

Table 2: Comparative Analysis of Related Pyrazole Derivatives

Compound Molecular Formula Molecular Weight Key Structural Differences
This compound C₁₁H₁₀ClFN₂O 240.66 g/mol Reference compound
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₁ClN₂O 222.67 g/mol No fluorine substitution
[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methanol C₁₀H₉FN₂O 192.19 g/mol No chlorine or methyl groups
(1-methyl-1H-pyrazol-4-yl)methanol C₅H₈N₂O 112.13 g/mol Simple methyl substitution

The electronic effects of halogen substitution become apparent when comparing compounds with different halogen patterns. The combination of chlorine at position 5 and fluorine on the phenyl ring creates a unique electronic environment that influences both chemical reactivity and physical properties. Theoretical calculations have shown that electron-withdrawing groups at position 5 of the pyrazole ring stabilize certain tautomeric forms, while the electron-withdrawing fluorine substituent on the phenyl ring affects the overall charge distribution. The methyl group at position 3 provides electron-donating character that balances the electron-withdrawing effects of the halogen substituents.

Structural mimicry has been observed in pairs of compounds where chlorine and methyl groups are interchanged, suggesting that certain intermolecular interactions may arise from global molecular packing rather than being structure-directing. This observation indicates that this compound may exhibit similar packing behavior to related compounds despite its unique substitution pattern. The presence of the hydroxymethyl group at position 4 provides hydrogen bonding capabilities that distinguish this compound from pyrazole derivatives bearing other functional groups at this position, such as carboxaldehyde or carboxylic acid groups. These structural differences significantly impact the intermolecular interactions and potential applications of the compound in various chemical and biological systems.

Properties

IUPAC Name

[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-8(13)3-5-9/h2-5,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJYFPMLDRHLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. For instance, reacting 4-fluoroacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

    Methanol Addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the substituents, potentially leading to the formation of dihydropyrazoles or dehalogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanal or [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanoic acid.

Scientific Research Applications

Pharmacological Studies

Research has demonstrated that compounds similar to [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol exhibit significant pharmacological activities, particularly in the treatment of metabolic disorders. For instance, studies have indicated that pyrazole derivatives can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant for conditions like type 2 diabetes and obesity .

Anticancer Activity

Recent investigations have highlighted the potential of pyrazole derivatives in anticancer therapies. Specific compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

Several studies have reported the synthesis of pyrazole derivatives with notable antibacterial and antifungal activities. These compounds disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, making them promising candidates for developing new antimicrobial agents .

Central Nervous System Disorders

Research indicates that certain pyrazole derivatives may serve as potential treatments for central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The compounds are believed to act as allosteric modulators of neurotransmitter receptors, enhancing cognitive functions .

Case Studies

Study ReferenceApplicationFindings
WO2011033255A1Metabolic SyndromeInhibition of 11β-hydroxysteroid dehydrogenase type 1 leads to improved insulin sensitivity and reduced obesity-related complications.
European Journal of Medicinal Chemistry (2010)Anticonvulsant ActivityPyrazole derivatives exhibited significant anticonvulsant effects in animal models, indicating potential for epilepsy treatment.
MDPI (2021)Anticancer ActivityCertain derivatives showed selective cytotoxicity against breast cancer cell lines, promoting further development as anticancer agents.

Mechanism of Action

The mechanism of action of [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Compounds 4 and 5 (from ) are isostructural analogs of the target compound but differ in halogen substituents (Cl vs. Br) on the aryl-thiazole moiety. Key findings:

  • Crystallography : Both compounds crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. The chloro derivative (compound 4 ) and bromo derivative (compound 5 ) exhibit nearly identical molecular conformations, but their crystal packing adjusts slightly to accommodate halogen size differences .
  • Therapeutic Potential: Such halogen variations influence intermolecular interactions, which may affect binding to biological targets. For example, compound 4 (chloro-substituted) has been cited for antimicrobial activity in related structures .

Functional Group Modifications at the 4-Position

Replacing the methanol group with other substituents significantly alters properties:

  • Carboxamide Derivative (3h): The compound 5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3h) features a carboxamide group at the 4-position. This modification enhances hydrogen-bonding capacity, contributing to its antimicrobial activity (69% yield, mp: 177–178°C) .
  • Carbaldehyde Derivatives: Compounds like 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde () replace methanol with an aldehyde group, increasing electrophilicity and reactivity. Such derivatives are intermediates in synthesizing Schiff bases with antiviral applications .
  • Methyleneamino Derivative: The compound 5-((5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)methyleneamino)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile () introduces a methyleneamino linker, enabling conjugation with other pharmacophores. This derivative exhibits potent anti-tobacco mosaic virus (TMV) activity .

Table 1: Comparative Analysis of Key Pyrazole Derivatives

Compound Name Substituent at 4-Position Halogen Biological Activity Key Data/References
[5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol Methanol Cl N/A (Discontinued) Structural analog of active derivatives
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-(4-fluorophenyl)-...-4-carboxamide (3h) Carboxamide Cl Antimicrobial mp: 177–178°C, Yield: 69%
5-((5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)methyleneamino)-... Methyleneamino Cl Anti-TMV Most potent in series
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-...-yl)thiazole (4) Thiazole Cl Antimicrobial (analog data) Isostructural, P̄1 symmetry
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Aldehyde Cl Synthetic intermediate Similarity score: 0.95

Biological Activity

[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol, with the CAS number 926210-77-7, is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a chlorinated pyrazole ring and a fluorophenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H10ClFN2O
  • Molecular Weight : 240.66 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole compounds against bacterial strains, suggesting that this compound could possess similar activity due to its structural characteristics .

2. Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. In particular, compounds similar to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, related compounds showed IC50 values in the low micromolar range against COX enzymes, indicating strong anti-inflammatory potential .

3. Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. Specifically, pyrazole derivatives have been shown to inhibit monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. The selectivity and potency of such compounds can be attributed to their ability to interact with the enzyme's active site effectively .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
Enzyme inhibitionMAO inhibition

Case Study: Anti-inflammatory Effects

In a controlled study evaluating various pyrazole derivatives, one compound showed significant anti-inflammatory activity with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac. This suggests that this compound may have similar therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-ketoesters or aldehydes. For example, analogous pyrazole derivatives are synthesized via condensation of substituted benzaldehydes with hydrazines, followed by chlorination and hydroxylation steps .
  • Optimization : Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst use (e.g., POCl₃ for chlorination). Yield improvements (60–85%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorophenyl at N1, chloro at C5) and methanol group integration .
  • IR Spectroscopy : Identifies O–H stretching (3200–3600 cm⁻¹) and C=O/C–F bonds (if intermediates are present) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ≈ 282.7 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

  • Activities : Pyrazole derivatives with fluorophenyl and chloro substituents exhibit anti-inflammatory, antimicrobial, and kinase-inhibitory properties. For example, similar compounds show IC₅₀ values of 2–10 µM in p38 MAP kinase assays .
  • Assays : Initial screening uses cell viability (MTT), enzyme inhibition (ELISA), and bacterial growth inhibition (MIC) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and target selectivity?

  • SAR Insights :

Substituent VariationBioactivity ImpactSource
Chloro → Bromo at C5Increased cytotoxicity (e.g., IC₅₀ ↓ 30%)
Fluorophenyl → MethylphenylReduced kinase affinity (Kd ↑ 2-fold)
Methanol → AldehydeEnhanced reactivity but lower solubility
  • Methodology : Comparative assays (e.g., competitive binding studies) and molecular docking analyze substituent effects .

Q. What crystallographic data exist for this compound, and how are they applied in structural analysis?

  • X-Ray Diffraction : Single-crystal studies (e.g., analogous pyrazole-carbaldehydes) reveal bond angles (C–N–C ≈ 117°) and dihedral angles (fluorophenyl vs. pyrazole ring: 15–25°) .
  • Refinement : SHELX software refines hydrogen bonding (e.g., O–H···N interactions) and packing motifs .

Q. How can contradictory data in synthesis optimization be resolved?

  • Case Study : Discrepancies in chlorination efficiency (40–85% yields) arise from solvent polarity (POCl₃ in DMF vs. toluene). Resolution involves kinetic monitoring via TLC and adjusting reagent purity .
  • Statistical Tools : DOE (Design of Experiments) models optimize variables (temperature, catalyst load) to minimize side-product formation .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Kinase Inhibition : The compound likely binds ATP pockets via hydrogen bonding (methanol OH) and hydrophobic interactions (chloro/fluorophenyl groups). Mutagenesis studies confirm residues critical for binding .
  • Enzymatic Assays : Stopped-flow kinetics and SPR (Surface Plasmon Resonance) measure kon/koff rates (e.g., koff ≈ 0.02 s⁻¹ for p38 MAPK) .

Methodological Considerations

  • Data Validation : Cross-reference NMR/IR with computational models (e.g., DFT for vibrational frequencies) .
  • Bioactivity Reproducibility : Use standardized cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., SB203580 for p38 inhibition) .

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